

Application Note: Multi-Class Determination of Veterinary Drug Residues by UHPLC-MS/MS

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Compound of Interest

Compound Name: 2-Aminoflubendazole

Cat. No.: B1374914

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Abstract

This application note describes a robust and sensitive method for the simultaneous determination of multi-class veterinary drug residues in various food matrices of animal origin. The method utilizes a generic sample preparation procedure followed by analysis with Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS). This approach allows for the efficient screening and quantification of a wide range of compounds from different chemical classes in a single analytical run, making it a cost-effective solution for routine monitoring and regulatory compliance. The method has been developed to meet the stringent requirements for food safety, offering high throughput, excellent sensitivity, and broad applicability.

Introduction

Veterinary drugs are essential for treating and preventing diseases in food-producing animals. [1][2] However, their inappropriate use can lead to the presence of residues in food products such as meat, milk, and eggs, posing potential risks to human health.[2][3] To ensure consumer safety and facilitate international trade, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these substances in foodstuffs.[4] Consequently, sensitive and reliable analytical methods are required for the comprehensive monitoring of a wide array of veterinary drugs.

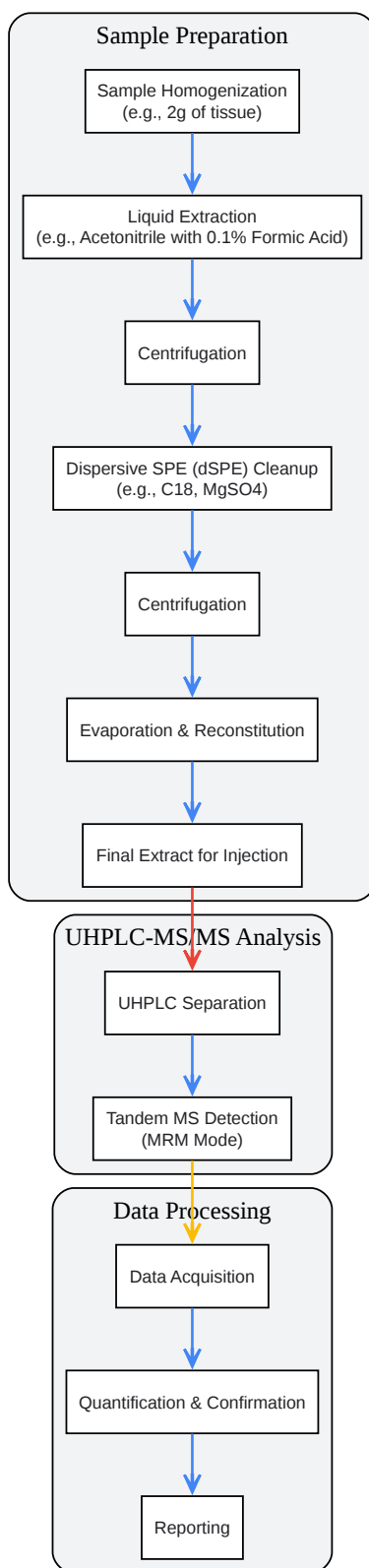
Traditionally, the analysis of veterinary drug residues involved individual methods for each class of compounds, which is time-consuming and labor-intensive. The development of multi-residue

methods capable of detecting numerous compounds simultaneously significantly improves laboratory efficiency. UHPLC-MS/MS has emerged as the technique of choice for this purpose due to its high sensitivity, selectivity, and speed.

This application note presents a generic UHPLC-MS/MS method for the determination of over 150 veterinary drugs from various classes, including antibiotics (e.g., sulfonamides, tetracyclines, quinolones, macrolides), anthelmintics, β -agonists, and non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Workflow

The overall analytical workflow is depicted in the following diagram, from sample receipt to final data analysis.



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Caption: General workflow for the analysis of veterinary drug residues.

Protocols

Sample Preparation Protocol (Generic for Muscle Tissue)

- Homogenization: Weigh 2 g (\pm 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.
- Extraction: Add 10 mL of acetonitrile containing 1% acetic acid or 0.1 M oxalic acid. For certain drug classes like tetracyclines, an EDTA-succinate buffer can be beneficial to release protein-bound residues.
- Shaking: Cap the tube and shake vigorously for 10 minutes using a mechanical shaker.
- Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
- Cleanup (dSPE): Transfer the supernatant to a 15 mL tube containing dispersive SPE sorbents (e.g., 900 mg MgSO_4 , 150 mg PSA, and 150 mg C18). Vortex for 1 minute. This step is crucial for removing matrix components like fats and proteins.
- Second Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
- Evaporation and Reconstitution: Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for analysis.

Note: For other matrices like milk or honey, initial deproteinization or dilution steps may be required. For milk, an acidic buffer can be used for deproteinization before extraction.

UHPLC-MS/MS Protocol

UHPLC System: A typical UHPLC system, such as a Waters ACQUITY UPLC or Thermo Scientific Vanquish, is suitable.

Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP series) is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

Table 1: UHPLC Parameters

Parameter	Recommended Condition
Column	Reversed-phase, e.g., C18 or HSS T3 (2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate	0.4 - 0.5 mL/min
Column Temperature	40 °C
Injection Volume	2 - 5 μ L
Gradient	Start with 5-10% B, ramp to 95-100% B over 8-10 min, hold for 2-3 min, then re-equilibrate. Total run time is typically under 15 minutes.

Table 2: MS/MS Parameters

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), with rapid polarity switching to cover both acidic and basic compounds.
Capillary Voltage	1.0 - 3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 - 500 °C
Gas Flow Rates	Optimized for the specific instrument.
Acquisition Mode	Multiple Reaction Monitoring (MRM). At least two transitions per compound are monitored for confirmation.

Data and Performance

The performance of the method is evaluated through validation studies, assessing linearity, limits of detection (LOD) and quantification (LOQ), recovery, and precision. The following table summarizes typical performance data for representative compounds from different classes.

Table 3: Summary of Quantitative Performance Data

Drug Class	Representative Compound	Matrix	Typical LOQ (µg/kg)	Average Recovery (%)	RSD (%)
Sulfonamides	Sulfadimidine	Muscle	0.5 - 5.0	85 - 110	< 15
Tetracyclines	Oxytetracycline	Milk	1.0 - 10	70 - 115	< 20
Quinolones	Enrofloxacin	Tissue	0.2 - 2.5	80 - 110	< 15
Macrolides	Tylosin	Milk	1.0 - 10	75 - 120	< 20
β-Agonists	Ractopamine	Liver	0.1 - 1.0	90 - 110	< 10
NSAIDs	Flunixin	Muscle	0.5 - 5.0	80 - 115	< 15

Data compiled from various sources. Linearity is typically excellent, with R^2 values > 0.99 across the calibration range.

Conclusion

The described UHPLC-MS/MS method provides a reliable and efficient tool for the multi-class determination of veterinary drug residues in food matrices. The generic sample preparation protocol is effective for a wide range of analytes and matrices, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and throughput. The method's performance meets the criteria set by international regulatory agencies, making it suitable for routine monitoring programs to ensure food safety.

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